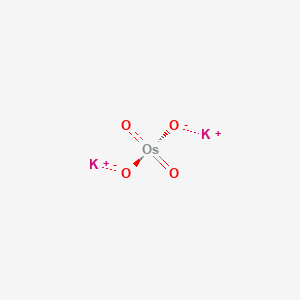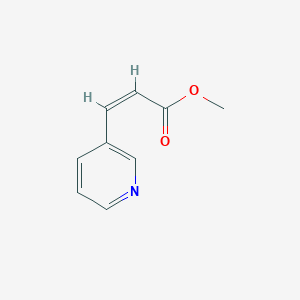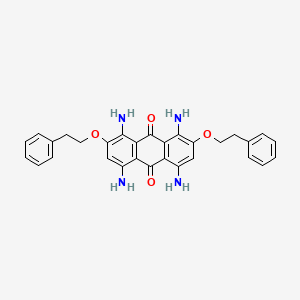
4-Amino-2,3-dimethylazobenzenehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,3-dimethylazobenzenehydrochloride is a chemical compound with the molecular formula C14H16ClN3. It is a yellow solid that is soluble in water, ethanol, and chloroform. This compound is primarily used as a dye and dye intermediate, finding applications in various industries such as textiles, plastics, and inks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-Amino-2,3-dimethylazobenzenehydrochloride typically involves the diazotization of aniline followed by coupling with a substituted aniline. The general synthetic route is as follows:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethylaniline in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Continuous Flow Reactors: To ensure consistent quality and efficiency.
Purification Steps: Including recrystallization and filtration to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2,3-dimethylazobenzenehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Amino-2,3-dimethylazobenzenehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its chemical properties.
Industry: Utilized in the production of dyes, inks, and plastics
Mécanisme D'action
The mechanism of action of 4-Amino-2,3-dimethylazobenzenehydrochloride involves its
Propriétés
Formule moléculaire |
C14H16ClN3 |
|---|---|
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
2,3-dimethyl-4-phenyldiazenylaniline;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c1-10-11(2)14(9-8-13(10)15)17-16-12-6-4-3-5-7-12;/h3-9H,15H2,1-2H3;1H |
Clé InChI |
RJDWRIRNIZDETP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1C)N=NC2=CC=CC=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Chlorobenzyl)-7-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13141741.png)






![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)


![6-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13141813.png)


